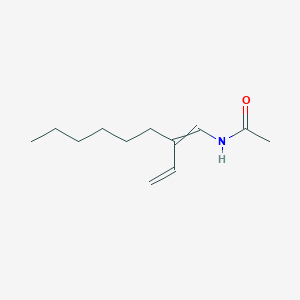![molecular formula C21H39NO4 B12591231 Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester CAS No. 600142-99-2](/img/structure/B12591231.png)
Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester is a chemical compound with the molecular formula C24H45NO4 It is known for its unique structure, which includes a butanoic acid backbone with a 1,2-dioxohexadecyl group attached via an amino linkage, and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester typically involves the esterification of butanoic acid derivatives with appropriate alcohols in the presence of catalysts. One common method is the Fischer esterification, where butanoic acid reacts with methanol in the presence of an acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. For example, the use of solid acid catalysts or enzymatic catalysis can be employed to achieve higher selectivity and reduce by-products. The reaction conditions are optimized to ensure scalability and cost-effectiveness for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies related to lipid metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, which then participate in various biochemical pathways. The dioxohexadecyl group may interact with lipid membranes, influencing membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, ethyl ester
- Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, 1,1-dimethylethyl ester
- Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester
Uniqueness
Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester is unique due to its specific ester and amino functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it valuable in research and industrial applications.
Propriétés
Numéro CAS |
600142-99-2 |
|---|---|
Formule moléculaire |
C21H39NO4 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
methyl 4-(2-oxohexadecanoylamino)butanoate |
InChI |
InChI=1S/C21H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(23)21(25)22-18-15-17-20(24)26-2/h3-18H2,1-2H3,(H,22,25) |
Clé InChI |
ZMEMTAXTEWWHOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)C(=O)NCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


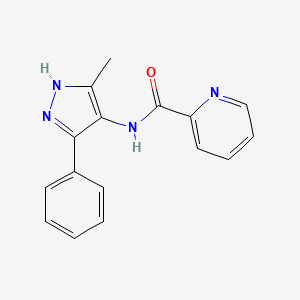
![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)

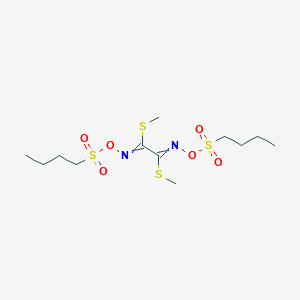

![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
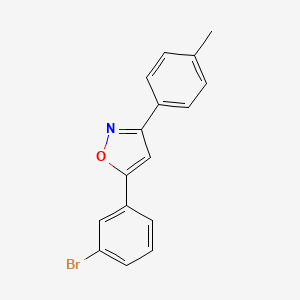

![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)
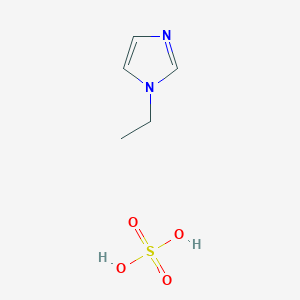

![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)
